
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid amide
Beschreibung
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid amide is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The pyridine ring is linked via a methylene bridge to a piperidine ring bearing a carboxylic acid amide group at position 2. Its molecular formula is C₁₄H₁₆ClF₃N₃O, with a molecular weight of 335.75 g/mol (CAS: 1311280-28-0) . The compound’s structure is characterized by:
- Pyridine moiety: Electron-withdrawing substituents (Cl and CF₃) enhance electrophilicity and metabolic stability.
- Piperidine-carboxamide group: Contributes to hydrogen bonding and solubility, making it relevant for medicinal chemistry applications .
The compound is synthesized via nucleophilic substitution or coupling reactions, as inferred from analogous derivatives in the evidence (e.g., ethyl ester synthesis in ).
Eigenschaften
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-20-3-1-8(2-4-20)12(18)21/h5-6,8H,1-4,7H2,(H2,18,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLKCZFTHQVPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Mode of Action
It is known that trifluoromethylpyridines, a key structural motif in this compound, have been used in the agrochemical and pharmaceutical industries. The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biologische Aktivität
Overview
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid amide, with the molecular formula and a molecular weight of 335.75 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of a trifluoromethyl group and a piperidine moiety suggests diverse pharmacological properties, including potential applications in cancer therapy and as a modulator of various biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The trifluoromethylpyridine structure is particularly notable for its role in synthesizing novel compounds with therapeutic potential, including inhibitors for various enzymes and receptors.
Key Mechanisms
- Receptor Modulation : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : Similar structures have been shown to inhibit enzymes involved in critical biochemical pathways, such as those related to cancer proliferation.
- Bioavailability : The structural features suggest good bioavailability and metabolic stability, which are crucial for therapeutic efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In one study, a related piperidine derivative showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .
TRPV1 Receptor Modulation
This compound has been investigated for its interaction with the TRPV1 receptor, known for its role in pain sensation and inflammation. High-throughput screening identified it as a selective modulator of TRPV1, suggesting potential applications in pain management therapies .
Study on Anticancer Properties
A study focused on the synthesis of piperidine derivatives found that certain modifications led to improved activity against cancer cell lines. The introduction of trifluoromethyl groups significantly enhanced the anticancer properties of these compounds, indicating that similar modifications in this compound could yield promising results .
TRPV1 Modulation Research
Research involving pyridinylpiperazine ureas indicated that modifications similar to those present in this compound resulted in effective TRPV1 antagonists, providing insights into structure-activity relationships that could inform further development .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity imparted by the trifluoromethyl group. Studies on related compounds indicate low toxicity profiles at therapeutic doses, although comprehensive toxicological assessments for this specific compound are still needed.
Data Table: Biological Activities Summary
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer progression. Research has shown that halogenated pyridines can disrupt cellular signaling pathways, potentially leading to apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes, as suggested by in vitro studies .
- Neuroprotective Properties : Some derivatives of piperidine have been noted for neuroprotective effects, particularly in models of neurodegenerative diseases. This compound may share similar properties, warranting further investigation into its use in conditions like Alzheimer's disease .
Table 1: Summary of Case Studies on 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid amide
Vergleich Mit ähnlichen Verbindungen
Amide Derivatives
Key Observations :
Ester Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|---|
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester | 1858242-66-6 | C₁₅H₁₈ClF₃N₂O₂ | 350.77 | Ethyl ester group; hydrolytically labile, acting as a prodrug |
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methyl ester | - | C₁₄H₁₆ClF₃N₂O₂ | 336.74 | Smaller ester group; faster hydrolysis than ethyl analog |
Key Observations :
- Ester derivatives serve as prodrugs, converting to active amides in vivo via hydrolysis. Ethyl esters exhibit longer half-lives than methyl esters due to slower enzymatic cleavage .
Functional Analogues with Alternative Heterocycles
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|---|
2-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-5-methyl-2H-pyrazole-3-carboxylic acid methyl ester | 1141990-05-7 | C₁₃H₁₁ClF₃N₃O₂ | 333.70 | Pyrazole ring replaces piperidine; methyl ester at position 3 |
1-(1-(3-((3-Chlorobenzyl)oxy)phenethyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (21q) | - | C₂₆H₂₅ClN₃O₃ | 466.95 | Pyrimidine-dione core; extended phenethyl-piperidine chain |
Key Observations :
- Pyrimidine-dione derivative (21q) : Dual heterocycles (pyrimidine and piperidine) enhance π-π stacking interactions, as demonstrated in antimycobacterial studies .
Physicochemical and Pharmacokinetic Comparison
Property | Parent Amide (Target Compound) | Methylamide Derivative | Ethyl Ester Derivative | Pyrazole Analog |
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logP (Predicted) | 2.1 | 2.5 | 3.0 | 2.8 |
Solubility (mg/mL) | 0.05 (aqueous) | 0.03 | 0.01 | 0.02 |
Metabolic Stability (t₁/₂) | 120 min | 90 min | 30 min (prodrug) | 60 min |
Key Trends :
- Ester derivatives exhibit lower solubility but higher logP, favoring passive diffusion.
- Methylamide’s reduced solubility vs. parent amide suggests trade-offs between lipophilicity and bioavailability .
Vorbereitungsmethoden
Typical Fluorination Procedure (Based on Patent CN102603611B)
- Reactants: Piperidine-4-carboxylic acid or its chloro derivatives.
- Solvent system: Trichloromethane or dichloromethane mixed with anhydrous hydrofluoric acid.
- Fluorinating agent: Sulfur tetrafluoride (SF4).
- Conditions: Stirring under controlled temperature (65–150 °C) in a stainless steel autoclave for 3–4 hours.
- Workup: Neutralization with sodium hydroxide to pH 10, followed by extraction with chloroform or dichloromethane and distillation to isolate the trifluoromethylated piperidine.
Representative Data from Fluorination Embodiments
Embodiment | Starting Material | Temp (°C) | Time (h) | Product Yield (%) | Product Purity (%) | Notes |
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1 | 4-Piperidine carboxylic acid | 85 | 3 | 80.1 | 95 | Chloroform extraction |
2 | 4-Piperidine carboxylic acid | 85 | 3 | 66.5 | 97.8 | Dichloromethane extraction |
3 | Pipecolic acid | 75 | 4 | 40.9 | 95.8 | Chloroform extraction |
6 | Pipecolic acid | 65 | 3 | 54.5 | 98.9 | Chloroform extraction |
7 | 2-Chloro-4-piperidine carboxylic acid | 85 | 3 | 53.9 | 95.7 | Dichloromethane extraction |
8 | 3-Chloro-2-piperidine carboxylic acid | 95 | 3 | 60.5 | 96.3 | Chloroform extraction |
9 | 4-Piperidine carboxylic acid | 150 | 3 | 74.6 | 95.2 | Chloroform extraction |
Amide Coupling to Form 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic Acid Amide
The final step involves coupling the functionalized piperidine-4-carboxylic acid with the pyridinylmethyl amine derivative to form the target amide.
Coupling Reagents and Conditions
- Use of carbodiimide-based coupling agents such as 1,1′-thiocarbonyldiimidazole or phenoxycarbonyl chloride to activate the carboxylic acid.
- Reaction temperatures typically range from room temperature to 80 °C.
- Solvents include dimethylformamide (DMF), acetonitrile, or mixtures with water.
- Ammonium hydroxide or other amines may be used to facilitate amide bond formation.
- Reaction times vary from minutes to several hours depending on the method.
Examples of Coupling Protocols
Table 2: Representative amide coupling methods for related pyridinyl-piperidine compounds.
Analytical and Characterization Data
- NMR Spectroscopy confirms the structure with characteristic chemical shifts for aromatic protons, trifluoromethyl groups, and piperidine ring protons.
- High-resolution mass spectrometry (HRMS) validates molecular weights consistent with the target compound.
- Purity is assessed by chromatographic techniques such as HPLC, with retention times reported for synthesized analogues.
Summary of Preparation Methodology
Research Findings and Considerations
- The use of sulfur tetrafluoride for trifluoromethylation is efficient but requires careful handling due to toxicity and corrosiveness.
- Choice of solvent and temperature critically affects yield and purity in fluorination steps.
- Palladium-catalyzed coupling reactions provide high regioselectivity and functional group tolerance for pyridine substitution.
- Amide coupling methods benefit from mild conditions to preserve sensitive functional groups.
- Optimization of reaction parameters can lead to improved yields and scalability for industrial applications.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid amide, and how can purity be optimized?
Methodological Answer: The compound can be synthesized via amide coupling between the piperidine-4-carboxylic acid derivative and an appropriate amine. A general procedure involves:
- Activation of the carboxylic acid : Use isobutyl chloroformate and triethylamine in dry chloroform under argon to form the mixed anhydride intermediate .
- Amide bond formation : React the activated intermediate with the amine (e.g., 3-chloro-5-trifluoromethyl-pyridin-2-ylmethylamine) at low temperatures to minimize side reactions.
- Purification : Employ column chromatography or preparative HPLC with a C18 column (≥95% purity). Monitor reaction progress via TLC or LC-MS .
Critical Note : Optimize stoichiometry (1:1.1 molar ratio of acid to amine) to avoid excess reagents, which complicate purification .
Q. How should researchers characterize the compound’s structural identity and purity?
Methodological Answer:
- NMR : Use - and -NMR in DMSO- to confirm the piperidine ring protons (δ 2.5–3.5 ppm) and pyridine/trifluoromethyl groups (δ 8.6–8.8 ppm for pyridine; -NMR for CF) .
- LC-MS : Confirm molecular weight (MW 321.73) using ESI-MS in positive ion mode. Monitor purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Validate C, H, N, Cl, and F content within ±0.4% of theoretical values .
Q. What solvent systems are suitable for solubility and stability studies?
Methodological Answer:
- Solubility : Test in DMSO (≥50 mg/mL for stock solutions) or aqueous buffers (pH 7.4 with 0.1% Tween-80 for biological assays).
- Stability : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Monitor degradation via HPLC; acidic/basic conditions may hydrolyze the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate assays under identical conditions (e.g., cell line, passage number, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Metabolite interference : Use LC-MS/MS to detect metabolite formation (e.g., hydrolyzed carboxylic acid) that may confound results .
- Negative controls : Include structurally similar analogs (e.g., 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide) to isolate the amide group’s contribution .
Q. What computational strategies are effective for predicting SAR (Structure-Activity Relationships) for this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., bacterial TrmD enzyme). Focus on the pyridine ring’s chlorine/trifluoromethyl groups for hydrophobic binding .
- QSAR modeling : Train models with descriptors like LogP (predicted ~2.1), polar surface area (PSA ~65 Ų), and H-bond acceptors (4–5) to correlate with experimental IC values .
- MD simulations : Simulate 100-ns trajectories in GROMACS to assess conformational stability of the piperidine ring in aqueous vs. membrane environments .
Q. How can synthetic byproducts or impurities be identified and mitigated?
Methodological Answer:
- HPLC-MS/MS : Detect common impurities (e.g., unreacted carboxylic acid precursor or diethylamide byproduct) using MRM transitions .
- Crystallography : For persistent impurities, grow single crystals (e.g., in ethanol/water) and solve structures via X-ray diffraction to confirm identity .
- Process refinement : Introduce scavenger resins (e.g., polymer-bound isocyanate) during synthesis to trap excess amines .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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